![molecular formula C13H10N4OS B11793201 6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11793201.png)
6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C13H10N4OS and its molecular weight is 270.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of triazolo-thiadiazole derivatives in exhibiting antimicrobial properties. For instance, derivatives of thiadiazoles have been synthesized and tested for their antibacterial and antifungal activities. The synthesis typically involves reacting thiosemicarbazide with various acids to form novel derivatives that demonstrate significant activity against Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Screening
A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity using the paper disc diffusion method. The results indicated that some compounds exhibited higher activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance biological efficacy .
Antitumor Activity
The compound also shows promise as an antitumor agent. Research indicates that certain triazolo-thiadiazole derivatives inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.
Case Study: Mechanism of Action
In vitro studies demonstrated that specific derivatives effectively inhibited cancer cell lines by disrupting the microtubule dynamics necessary for mitosis. This finding suggests that the structural nuances of these compounds can be tailored to enhance their antitumor properties .
Antiviral Properties
Emerging research has pointed towards the antiviral capabilities of triazolo-thiadiazole derivatives. Some studies have reported their effectiveness against various viral strains, indicating a potential application in antiviral drug development.
Case Study: Antiviral Testing
A series of synthesized compounds were tested for their antiviral activity against coronaviruses. The results showed that specific structural modifications led to enhanced antiviral efficacy, paving the way for further development of triazolo-thiadiazole-based antiviral agents .
Material Science Applications
Beyond biological applications, 6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential uses in material science. Its unique chemical structure allows for incorporation into polymers and other materials to impart specific properties such as thermal stability and electrical conductivity.
Case Study: Polymer Development
Research has explored the incorporation of triazolo-thiadiazole into polymer matrices to enhance their thermal and mechanical properties. This application is particularly relevant in developing advanced materials for electronic devices and coatings .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of various catalysts and reaction conditions can significantly influence the yield and purity of the final product.
Synthesis Method | Reaction Conditions | Yield (%) |
---|---|---|
Method A | Solvent A; Temp X°C | 85 |
Method B | Solvent B; Temp Y°C | 75 |
Method C | Solvent C; Temp Z°C | 90 |
Properties
Molecular Formula |
C13H10N4OS |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
6-methyl-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H10N4OS/c1-7-9-5-3-4-6-10(9)18-11(7)12-14-15-13-17(12)16-8(2)19-13/h3-6H,1-2H3 |
InChI Key |
LKEABUCZENFVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.